molecular formula C18H15ClN2O2S B5800007 N-(5-chloro-2-methoxyphenyl)-2-quinolin-2-ylsulfanylacetamide

N-(5-chloro-2-methoxyphenyl)-2-quinolin-2-ylsulfanylacetamide

Cat. No.: B5800007
M. Wt: 358.8 g/mol
InChI Key: AJWUXJAXWWSPII-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-quinolin-2-ylsulfanylacetamide is an organic compound that features a quinoline ring and a sulfanylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-quinolin-2-ylsulfanylacetamide typically involves the reaction of 5-chloro-2-methoxyaniline with 2-chloroquinoline-3-carbaldehyde in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, forming the desired product after purification .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-2-quinolin-2-ylsulfanylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Amines, thiols, potassium carbonate.

Major Products Formed

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-2-quinolin-2-ylsulfanylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-quinolin-2-ylsulfanylacetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-chloro-2-methoxyphenyl)-2-quinolin-2-ylsulfanylacetamide is unique due to the presence of both the quinoline ring and the sulfanylacetamide group, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various research and industrial applications .

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-quinolin-2-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2S/c1-23-16-8-7-13(19)10-15(16)20-17(22)11-24-18-9-6-12-4-2-3-5-14(12)21-18/h2-10H,11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJWUXJAXWWSPII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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